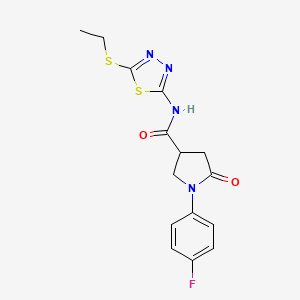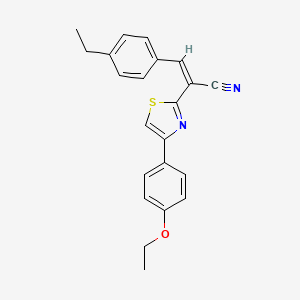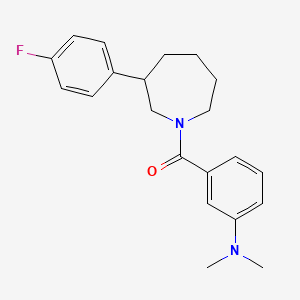![molecular formula C17H18FNO2S B2411898 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide CAS No. 477871-19-5](/img/structure/B2411898.png)
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide, otherwise known as FPT, is a novel compound with potential therapeutic applications. It is a synthetic compound with a unique structure and properties, which have been the subject of intense research interest in recent years. FPT has been studied for its potential to act as a therapeutic agent for various diseases and conditions.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study synthesized various p-hydroxycinnamic acid amides, including compounds with structural similarities to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide. These compounds were analyzed using NMR, ESI-MS, and elemental analyses (Meng et al., 2012).
Biological Evaluation
- N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, similar in structure to the specified compound, were synthesized and evaluated for their antibacterial and antifungal activities (Velupillai et al., 2015).
Applications in Muscle Relaxation and Analgesia
- Analogous compounds have been explored for their potential as muscle relaxants and for their anti-inflammatory and analgesic properties (Musso et al., 2003).
Photoalignment in Liquid Crystals
- Compounds containing thiophene and fluorinated phenols, akin to the specified compound, have been utilized in promoting photoalignment of nematic liquid crystals, indicating potential applications in LCD technology (Hegde et al., 2013).
Antinociceptive Activity
- Derivatives of thiophene-based prop-2-enoates, similar to the specified compound, have been synthesized and studied for their antinociceptive activity (Shipilovskikh et al., 2020).
Chelating Properties with Metals
- Enaminone complexes, including thiophene-based prop-2-enamides, have been synthesized and investigated for their chelating properties with various metal nitrates, highlighting potential applications in metal coordination chemistry (Jeragh & Elassar, 2015).
Antimalarial Activity
- N-Phenyl-Substituted cinnamanilides, structurally related to the specified compound, were evaluated for antimalarial activity, demonstrating potential pharmaceutical applications in treating malaria (Kos et al., 2022).
Anticonvulsant Activity
- E-N-cinnamoyl aminoalkanols derivatives, structurally related to the specified compound, were synthesized and evaluated for their anticonvulsant activity in rodent models, suggesting potential in epilepsy treatment (Gunia-Krzyżak et al., 2017).
Solvatochromic Effects on Optical Properties
- Studies on chalcone derivatives structurally akin to the specified compound showed solvatochromic effects on their absorption and fluorescence spectra, indicating potential applications in material sciences and photonics (Kumari et al., 2017).
Immunosuppressive Properties
- Synthesis of compounds like 2-cyano-N-{5-[4-(1,1-dimethylethyl)phenyl]thiophen-2-yl}-3-hydroxybut-2-enamide, similar to the specified compound, indicated potential immunosuppressive activities useful in medical treatments (Axton et al., 1992).
Selective MT2 Receptor Ligands
- N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, structurally similar to the specified compound, were evaluated as selective MT2 receptor ligands, indicating potential applications in neurological disorders (Mesangeau et al., 2011).
Propriétés
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-10-2-11-21-15-7-4-14(5-8-15)6-9-17(20)19-13-16-3-1-12-22-16/h1,3-9,12H,2,10-11,13H2,(H,19,20)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMATYIQCVWDOK-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)
![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)



![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)
